3-Bromo-4-tert-butylbenzoic acid
Overview
Description
3-Bromo-4-tert-butylbenzoic acid is an organic compound with the molecular formula C11H13BrO2. It is a derivative of benzoic acid, where a bromine atom is substituted at the third position and a tert-butyl group at the fourth position on the benzene ring. This compound is known for its applications in organic synthesis and various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-tert-butylbenzoic acid typically involves the bromination of 4-tert-butylbenzoic acid. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions often include maintaining a controlled temperature to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-tert-butylbenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Oxidation Reactions: The tert-butyl group can be oxidized to a carboxylic acid or ketone using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium, copper).
Reduction: Reducing agents (e.g., LiAlH4, BH3), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetone).
Major Products Formed
Substitution: Various substituted benzoic acids or benzamides.
Reduction: 3-Bromo-4-tert-butylbenzyl alcohol, 3-Bromo-4-tert-butylbenzaldehyde.
Oxidation: this compound derivatives with oxidized tert-butyl groups.
Scientific Research Applications
3-Bromo-4-tert-butylbenzoic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is utilized in the development of advanced materials, such as polymers and resins.
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds with potential therapeutic applications.
Chemical Biology: Researchers use it to study enzyme-substrate interactions and to develop enzyme inhibitors.
Mechanism of Action
The mechanism of action of 3-Bromo-4-tert-butylbenzoic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In medicinal chemistry, its mechanism may involve binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromine and tert-butyl groups play crucial roles in determining the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methylbenzoic acid: Similar structure but with a methyl group instead of a tert-butyl group.
4-tert-Butylbenzoic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-5-tert-butylbenzoic acid: Bromine atom is positioned differently, affecting its reactivity and applications.
Uniqueness
3-Bromo-4-tert-butylbenzoic acid is unique due to the combination of the bromine and tert-butyl groups, which confer distinct chemical properties. The bromine atom enhances its reactivity in substitution reactions, while the tert-butyl group provides steric hindrance, influencing its overall reactivity and stability.
Properties
IUPAC Name |
3-bromo-4-tert-butylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-11(2,3)8-5-4-7(10(13)14)6-9(8)12/h4-6H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBYNNKZVBDWRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80300474 | |
Record name | 3-bromo-4-tert-butylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80300474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38473-89-1 | |
Record name | 38473-89-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137162 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-bromo-4-tert-butylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80300474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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